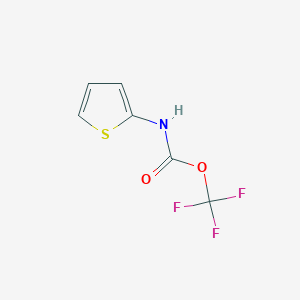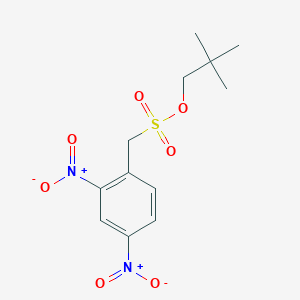
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate is a chemical compound that has garnered attention due to its unique properties and various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate typically involves the reaction of 2,4-dinitrophenol with 2,2-dimethylpropyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methanesulfonate group is oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution: Products include substituted phenylmethanesulfonates.
Reduction: Products include 2,2-dimethylpropyl (2,4-diaminophenyl)methanesulfonate.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl (2,4-dinitrophenyl)methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups and phenyl structure but lacks the methanesulfonate group.
2,2-Dimethylpropyl methanesulfonate: Lacks the nitro groups but shares the methanesulfonate and 2,2-dimethylpropyl groups.
2,4-Dinitroanisole: Contains nitro groups and a methoxy group instead of the methanesulfonate group.
Uniqueness
The presence of both nitro and methanesulfonate groups allows for a wide range of chemical transformations and interactions with biological systems .
Propiedades
Número CAS |
89841-17-8 |
|---|---|
Fórmula molecular |
C12H16N2O7S |
Peso molecular |
332.33 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl (2,4-dinitrophenyl)methanesulfonate |
InChI |
InChI=1S/C12H16N2O7S/c1-12(2,3)8-21-22(19,20)7-9-4-5-10(13(15)16)6-11(9)14(17)18/h4-6H,7-8H2,1-3H3 |
Clave InChI |
AZRBYWFQBGSHNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COS(=O)(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



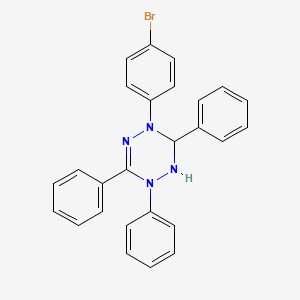
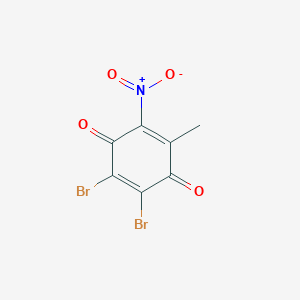
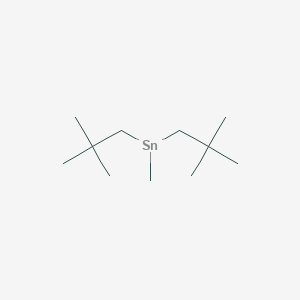
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)

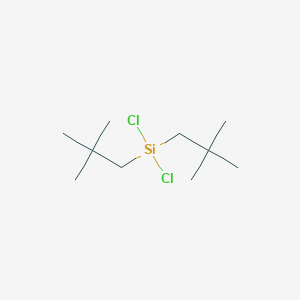


![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
